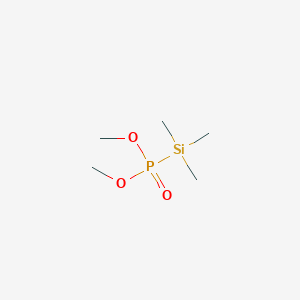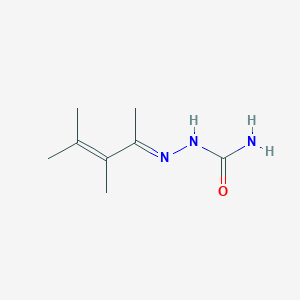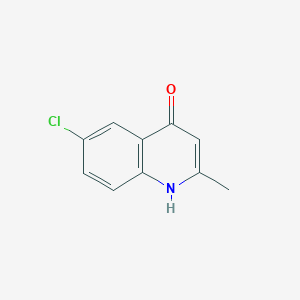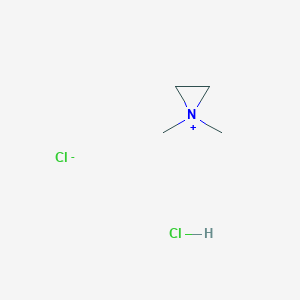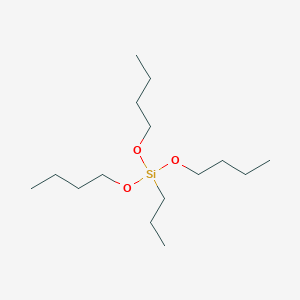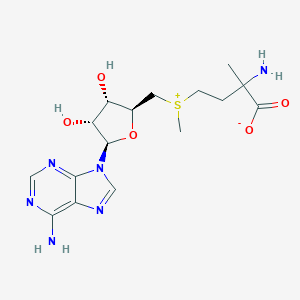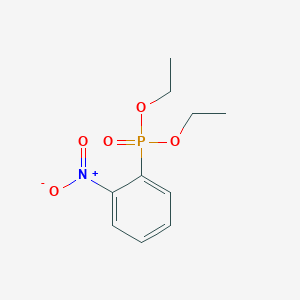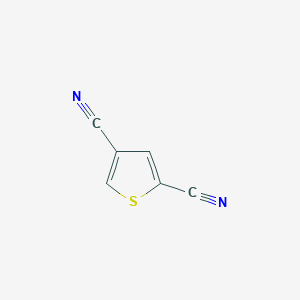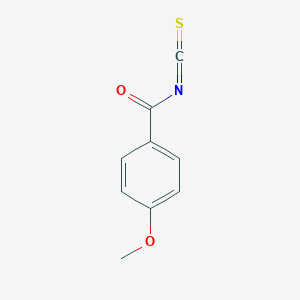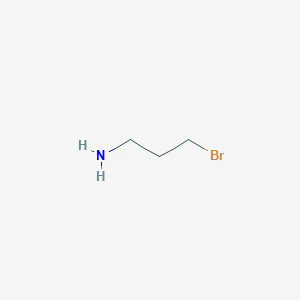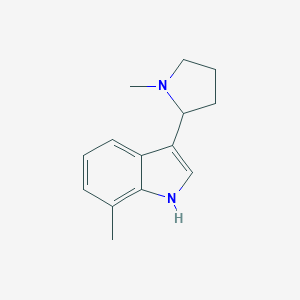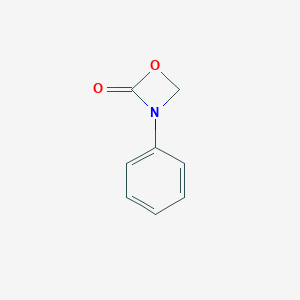
3-Phenyl-1,3-oxazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,3-oxazetidin-2-one, also known as POZ, is a cyclic amino acid derivative that has gained significant attention in recent years due to its unique structure and potential applications in various fields of research. POZ is a four-membered heterocyclic compound that contains a nitrogen atom and a carbonyl group, making it a versatile building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,3-oxazetidin-2-one is not fully understood, but it is believed to involve the inhibition of tumor cell proliferation by inducing cell cycle arrest and apoptosis. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-1,3-oxazetidin-2-one has several advantages for use in lab experiments, including its ease of synthesis, high purity, and versatility as a building block for the synthesis of various compounds. However, this compound also has some limitations, including its relatively low stability under certain conditions and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on 3-Phenyl-1,3-oxazetidin-2-one, including the development of novel anticancer agents based on its structure and the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the synthesis of this compound derivatives with improved stability and bioactivity could lead to the development of more effective drugs. Overall, the unique structure and potential applications of this compound make it an exciting area of research with significant potential for future discoveries.
Synthesemethoden
3-Phenyl-1,3-oxazetidin-2-one can be synthesized through various methods, including the reaction of an N-protected amino acid with phosgene, followed by cyclization with a suitable nucleophile. Another method involves the reaction of an N-protected amino acid with triphosgene, followed by cyclization with a suitable nucleophile. These methods have been optimized to provide high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,3-oxazetidin-2-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess significant antitumor activity, making it a promising lead compound for the development of novel anticancer agents. This compound has also been used as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various biologically active compounds.
Eigenschaften
CAS-Nummer |
16877-22-8 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-phenyl-1,3-oxazetidin-2-one |
InChI |
InChI=1S/C8H7NO2/c10-8-9(6-11-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
GWZJVXFKDKOJPE-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)O1)C2=CC=CC=C2 |
Kanonische SMILES |
C1N(C(=O)O1)C2=CC=CC=C2 |
Synonyme |
3-Phenyl-1,3-oxazetidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



